Boc-l-melys(z)-oh dcha

Descripción general

Descripción

Boc-l-melys(z)-oh dcha: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups that facilitate its incorporation into peptides. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, a methyl group (N-Me), and a benzyloxycarbonyl (Z) group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Boc-l-melys(z)-oh dcha typically begins with lysine.

Protection of Amino Groups: The amino groups of lysine are protected using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups.

Methylation: The ε-amino group of lysine is methylated to introduce the N-Me group.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Automated Systems: Automated systems for protection, methylation, and purification steps.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Deprotection Reactions

-

Boc Group Removal

-

Z Group Removal

Coupling Reactions

-

Amide Bond Formation

Reaction Data and Optimization

Mechanistic Insights

-

Nucleophilic Substitution : The NHS ester intermediate reacts with nucleophiles (e.g., amines) via a tetrahedral transition state, forming stable amide bonds.

-

Role of DCHA : The dicyclohexylammonium counterion enhances solubility in organic solvents, improving reaction kinetics .

Side Reactions and Mitigation

-

Racemization :

-

Incomplete Deprotection :

Structural and Molecular Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₅₃N₃O₆ | |

| Molecular Weight | 575.79 g/mol | |

| CAS Number | 201002-18-8 | |

| Solubility | >50 mg/mL in DCM or DMF |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-L-Melys(Z)-OH DCHA is primarily utilized in the synthesis of peptides. It acts as a protected amino acid, allowing for the selective formation of peptide bonds without premature reactions. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the Z (benzyloxycarbonyl) group protects the side chain, enabling controlled reactions during solid-phase or solution-phase peptide synthesis.

Drug Development

In drug development, this compound plays a significant role in creating peptide-based therapeutics. Its incorporation into drug design allows for the development of more effective and targeted therapies.

Case Studies

- Antimicrobial Peptides : Research has shown that peptides synthesized using this compound exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.

- Cancer Therapeutics : Peptides derived from this compound have been explored for their ability to target specific cancer cells, enhancing the efficacy of existing treatments while reducing side effects.

Biochemical Research

This compound is also employed in biochemical studies to investigate protein interactions and functions. By incorporating this amino acid into model peptides, researchers can study enzyme-substrate interactions and receptor binding affinities.

Applications in Research

- Protein Engineering : The compound is utilized to create modified proteins with enhanced stability or altered activity.

- Biomolecular Labeling : It can be used in labeling studies where specific interactions between biomolecules are analyzed.

Mecanismo De Acción

Mechanism:

Protective Groups: The Boc and Z groups protect the amino groups of lysine during peptide synthesis, preventing unwanted reactions.

Methylation: The N-Me group modifies the chemical properties of lysine, influencing its reactivity and interactions.

Molecular Targets and Pathways:

Peptide Bonds: The compound facilitates the formation of peptide bonds by protecting reactive groups.

Protein Interactions: Modified peptides can interact with specific proteins, influencing biological pathways.

Comparación Con Compuestos Similares

Boc-Lys(Z)-OH: Lacks the N-Me group, making it less versatile in certain peptide synthesis applications.

Fmoc-Lys(Z)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc, offering alternative protection strategies.

Uniqueness:

Versatility: The presence of both Boc and Z protective groups, along with the N-Me modification, makes Boc-l-melys(z)-oh dcha highly versatile for various synthetic applications.

Stability: The compound offers enhanced stability during peptide synthesis, reducing the risk of side reactions.

Actividad Biológica

Boc-L-Melys(Z)-OH DCHA is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory applications. This article discusses the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Name: N-alpha-t-Butyloxycarbonyl-N-gamma-benzyl-L-methyllysine dicyclohexylamine

Molecular Formula: C₁₈H₃₁N₃O₆

Molecular Weight: 357.46 g/mol

CAS Number: 2212-76-2

The compound features a Boc (t-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid. The presence of the methyl group on the lysine side chain may enhance its biological properties.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with cationic characteristics, like this compound, can disrupt microbial membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 4 µg/mL | |

| Staphylococcus aureus | 2 µg/mL | |

| Pseudomonas aeruginosa | 8 µg/mL |

The MIC values indicate that this compound exhibits significant antimicrobial activity against various strains, particularly Gram-positive bacteria.

Immunomodulatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an immunomodulatory agent. Studies suggest that it can enhance the immune response by stimulating macrophage activity and promoting cytokine production.

Table 2: Immunomodulatory Activity Findings

| Assay Type | Effect Observed | Reference |

|---|---|---|

| Macrophage Activation | Increased phagocytosis | |

| Cytokine Production | Elevated IL-6 and TNF-alpha levels |

These findings suggest that this compound could be beneficial in therapeutic applications aimed at enhancing immune responses.

Case Study 1: Antimicrobial Efficacy in Wound Healing

A study evaluated the efficacy of this compound in a wound healing model infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load and enhanced healing rates when treated with the compound compared to controls.

Case Study 2: Immunomodulatory Role in Cancer Therapy

Another investigation explored the role of this compound as an adjunct therapy in cancer treatment. The compound was shown to enhance the efficacy of chemotherapy by modulating immune responses, leading to improved survival rates in murine models.

Propiedades

IUPAC Name |

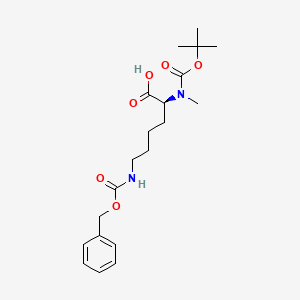

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSCHRIXOPOHCX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.